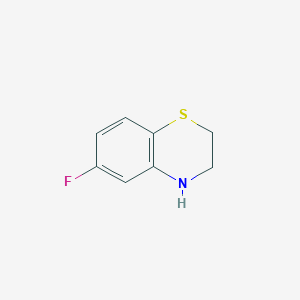

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine

Description

Historical Development of 1,4-Benzothiazine Derivatives

The benzothiazine scaffold has undergone remarkable evolution since its initial discovery, with 2,1-benzothiazine being first reported in the 1960s. Subsequently, intensive biological and physiological studies led to comprehensive preparation methodologies and synthetic approaches. The development of 1,4-benzothiazine derivatives specifically gained momentum as researchers recognized their potential as pharmacologically active compounds and synthetic intermediates.

The systematic exploration of benzothiazine chemistry accelerated significantly in recent decades, with comprehensive reviews documenting synthetic approaches developed between 2014 and 2024. These advances encompassed diverse methodological approaches, including reactions with 2-aminothiophenol and various substrates such as alkenes, enaminones, carboxylic acids, esters, furan-2,3-dione, and 1,3-dicarbonyl compounds. The progression from basic benzothiazine structures to sophisticated derivatives like 6-fluoro-3,4-dihydro-2H-1,4-benzothiazine represents a natural evolution toward more specialized and functionally diverse heterocyclic systems.

The incorporation of fluorine substituents into benzothiazine frameworks emerged as a particularly significant development, driven by the unique properties that fluorine imparts to organic molecules. Fluorine's small size and high electronegativity create distinctive electronic and steric effects that can dramatically influence molecular behavior and properties. The specific positioning of fluorine at the 6-position in this compound reflects strategic synthetic planning aimed at optimizing molecular characteristics.

Fundamental Structural Characteristics of this compound

This compound possesses a molecular formula of C8H8FNS with a molecular weight of 169.22 g/mol. The compound exhibits a bicyclic structure consisting of a benzene ring fused with a six-membered thiazine ring, incorporating both nitrogen and sulfur atoms in a 1,4-arrangement. This heterocyclic architecture creates a distinctive framework that bridges aromatic and saturated ring systems.

The fluorine substitution at the 6-position significantly influences the electronic distribution within the molecule. Fluorine's electronegativity creates electron-withdrawing effects that can stabilize adjacent electrophilic sites and modify the overall reactivity profile of the compound. The dihydro configuration at positions 2 and 3 of the thiazine ring introduces conformational flexibility while maintaining the essential heterocyclic structure.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C8H8FNS | Compact heterocyclic structure |

| Molecular Weight | 169.22 g/mol | Moderate molecular size |

| Substitution Pattern | 6-Fluoro | Strategic halogen placement |

| Ring System | Dihydrobenzothiazine | Bicyclic heterocycle |

| Heteroatoms | Nitrogen, Sulfur | 1,4-Arrangement |

The structural arrangement of this compound creates specific conformational characteristics that influence its chemical behavior. The thiazine ring adopts a non-planar conformation due to the saturated carbon centers at positions 2 and 3, creating a puckered six-membered ring structure. This puckering can be quantified using Cremer-Pople parameters, which describe the deviation from planarity and the specific puckering mode.

The nitrogen atom at position 4 serves as a potential nucleophilic center, while the sulfur atom at position 1 can participate in various chemical transformations. The fusion of the benzene and thiazine rings enhances the overall stability of the system while providing multiple sites for potential functionalization and derivatization.

Significance in Heterocyclic Chemistry

The benzothiazine scaffold, exemplified by compounds such as this compound, occupies a position of considerable importance within heterocyclic chemistry due to its versatile chemical properties and synthetic accessibility. The unique combination of nitrogen and sulfur heteroatoms within the six-membered ring system creates opportunities for diverse chemical transformations and applications.

From a synthetic perspective, benzothiazine derivatives serve as valuable building blocks for constructing more complex heterocyclic systems. The presence of multiple reactive sites within the benzothiazine framework enables selective functionalization strategies that can be tailored to specific synthetic objectives. The development of efficient synthetic routes to benzothiazine derivatives has been a subject of intense research interest, with methodologies ranging from traditional thermal processes to modern catalytic approaches.

The chromophoric properties of benzothiazine systems represent another dimension of their chemical significance. These compounds exhibit distinctive spectroscopic characteristics that arise from the extended conjugation between the aromatic benzene ring and the heterocyclic thiazine moiety. The incorporation of substituents such as fluorine can further modulate these chromophoric properties, creating opportunities for applications in materials science and analytical chemistry.

Recent advances in benzothiazine chemistry have demonstrated the utility of these systems in various specialized applications. Three-component synthesis methodologies have been developed that enable direct construction of benzothiazine rings through aerobic carbon-hydrogen sulfuration processes using elemental sulfur. These approaches represent significant advances in synthetic efficiency and atom economy.

The structural motif of this compound also demonstrates the broader concept of heterocyclic diversity within medicinal chemistry. The benzothiazine framework has been recognized as a pharmacophore present in various therapeutic agents, though the specific compound this compound requires further investigation to fully characterize its potential applications.

| Chemical Significance | Application Areas | Key Features |

|---|---|---|

| Synthetic Building Block | Complex Heterocycle Construction | Multiple Reactive Sites |

| Chromophoric Properties | Spectroscopic Applications | Extended Conjugation |

| Structural Diversity | Chemical Library Development | Modular Functionalization |

| Catalytic Processes | Efficient Synthesis Routes | Atom Economy |

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGYGXCJXWQVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A common route involves the reaction of 2-amino-6-fluorobenzenethiol with α-halo carbonyl compounds (such as bromoacetaldehyde) under reflux conditions to induce ring closure forming the 1,4-benzothiazine ring system.

- Reaction conditions: Reflux in polar aprotic solvents like acetonitrile or dioxane.

- Catalysts/Binding agents: Mild bases such as potassium carbonate or triethylamine are often used to facilitate cyclization.

- Temperature: Typically 80–120°C.

- Reaction time: 6–7 hours monitored by thin-layer chromatography (TLC).

Fluorinated Precursor Method

Alternatively, the synthesis can start from 2-amino-5-fluorobenzenethiol, which already contains the fluorine substituent at the desired position. This precursor is reacted with acyl chlorides or haloaldehydes to form the benzothiazine ring.

- Solvent: Dioxane or dimethyl sulfoxide (DMSO).

- Reflux time: 3–6 hours.

- Workup: After reaction completion, aqueous workup with saturated sodium carbonate solution followed by organic extraction with ethyl acetate.

- Purification: Column chromatography using petroleum ether and ethyl acetate mixtures.

Representative Experimental Procedure (Adapted from Related Benzothiazole Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Amino-5-fluorobenzenethiol (1 mmol), bromoacetaldehyde (1.2 mmol), K2CO3 (2 mmol), acetonitrile (6 mL), reflux 6 h | Cyclization to form benzothiazine ring | ~50-70% |

| 2 | Workup with saturated NaCl and ethyl acetate extraction | Separation of organic phase | - |

| 3 | Drying over Na2SO4, solvent evaporation | Concentration of crude product | - |

| 4 | Purification by column chromatography (petroleum ether:ethyl acetate = 2:1) | Isolation of pure 6-fluoro-3,4-dihydro-2H-1,4-benzothiazine | - |

Comparative Analysis with Analogous Benzothiazine Derivatives

Research on related compounds such as 6-bromo-3,4-dihydro-2H-1,4-benzothiazine reveals similar synthetic strategies, where halogenation occurs either pre- or post-cyclization. The fluorine substituent, due to its high electronegativity and small size, requires careful selection of reaction conditions to avoid side reactions or dehalogenation.

| Feature | This compound | 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine |

|---|---|---|

| Halogen substituent | Fluorine at 6-position | Bromine at 6-position |

| Precursor | 2-amino-5-fluorobenzenethiol | 2-aminobenzenethiol with bromination step |

| Cyclization agent | Haloaldehyde (e.g., bromoacetaldehyde) | Same or bromination post-cyclization |

| Reaction conditions | Mild base, reflux in acetonitrile or dioxane | Similar, with possible additional bromination step |

| Purification | Column chromatography | Column chromatography |

| Yield range | Approx. 50-70% | Similar yields reported |

Research Findings and Optimization Notes

- Binding agents such as potassium carbonate and triethylamine improve cyclization efficiency by neutralizing acidic by-products.

- Solvent choice influences reaction rate and product purity; polar aprotic solvents like acetonitrile and dioxane are preferred for their ability to dissolve both organic and inorganic reagents.

- Temperature control is critical to avoid decomposition or side reactions, especially with fluorinated intermediates.

- Workup procedures involving multiple extractions and drying agents (Na2SO4) ensure removal of impurities and moisture, critical for obtaining analytically pure compounds.

- Column chromatography with petroleum ether and ethyl acetate mixtures allows effective separation of the target compound from side products.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Starting materials | 2-amino-5-fluorobenzenethiol, haloaldehydes | 1 mmol scale typical |

| Solvent | Acetonitrile, dioxane, DMSO | 6–10 mL per mmol substrate |

| Base | K2CO3, triethylamine | 1–2 equivalents |

| Temperature | Reflux (80–120°C) | 6–7 hours reaction time |

| Workup | Saturated NaCl, ethyl acetate extraction | Multiple extractions (3x) |

| Drying agent | Anhydrous Na2SO4 | To remove residual water |

| Purification | Column chromatography | Petroleum ether:ethyl acetate 2:1 |

| Yield | Isolated pure product | 50–70% |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the sulfur atom.

Reduction: Reduction reactions can modify the dihydro structure, potentially leading to fully saturated derivatives.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazine, including 6-fluoro-3,4-dihydro-2H-1,4-benzothiazine, exhibit significant antimicrobial properties. A study reported the synthesis of several derivatives which were evaluated for their activity against Gram-positive and Gram-negative bacteria as well as fungi. Compounds derived from this scaffold showed minimal inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL against various strains, indicating their potential as novel antimicrobial agents .

Analgesic Properties

The benzothiazine scaffold has also been explored for its analgesic effects. Functionalized derivatives have been shown to possess pain-relieving properties through mechanisms that may involve modulation of neurotransmitter systems. This makes them valuable candidates in the development of new analgesics that could provide relief for chronic pain conditions without the side effects associated with traditional opioids .

Neuropharmacological Applications

This compound has been investigated for its potential in treating central nervous system (CNS) disorders. Its interaction with serotonin receptors suggests a role in alleviating symptoms related to depression and anxiety disorders. Compounds within this class have been noted for their ability to act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in the management of mood disorders .

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions to yield derivatives with enhanced biological activities. Techniques such as continuous flow reactors and optimized purification methods have been employed to improve yield and purity.

Case Study 1: Antimicrobial Screening

In a comprehensive study on antimicrobial activity, several derivatives of this compound were synthesized and screened against various microbial strains. The results indicated that certain derivatives exhibited potent antibacterial effects with MIC values significantly lower than those of standard antibiotics. This study highlights the potential for developing new classes of antibiotics based on this scaffold .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological applications of benzothiazine derivatives demonstrated their efficacy in animal models of anxiety and depression. These compounds were shown to modulate serotonin levels effectively, leading to improved behavioral outcomes in treated subjects compared to controls. This opens avenues for further research into their use as therapeutic agents for psychiatric conditions .

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorine and sulfur atoms. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Benzothiazine Derivatives

6-Fluoro vs. 7-Fluoro Derivatives

- Fluorine at position 6 may enhance metabolic stability and membrane penetration .

- 7-Fluoro-3,4-dihydro-2H-1,4-benzothiazine : Synthesized and tested in a 2012 study, showing MIC values ranging from 8–64 µg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli. The positional isomerism (6- vs. 7-fluoro) significantly impacts target binding and potency due to steric and electronic effects .

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

- Molecular weight: 230.12 g/mol (vs. 169.21 g/mol for the fluoro analog).

- No direct biological data is provided, but halogen type influences reactivity and toxicity profiles .

Heteroatom Variants: Benzothiazine vs. Benzoxazine

6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

- Structure : Replaces sulfur with oxygen in the heterocyclic ring.

- Pharmacological Impact : Benzoxazines are associated with calcium antagonism and antihypertensive activity. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives act as vasodilators .

- Synthetic Methods : Vilsmeier-Haack formylation selectively targets position 7 in benzoxazines, whereas Rieche’s method favors position 6 . This regioselectivity contrasts with benzothiazines, where sulfur’s electron-withdrawing nature alters reactivity .

Saturated vs. Unsaturated Scaffolds

- 3,4-Dihydro-2H-1,4-benzothiazine (Saturated) : The dihydro structure improves metabolic stability and enables enantioselective biocatalytic reductions (e.g., using imine reductases) to produce chiral amines with >99% ee .

- 4H-1,4-Benzothiazine (Unsaturated) : Unsaturation increases planarity, enhancing π-π stacking with aromatic residues in enzyme active sites. However, unsaturated analogs may exhibit lower solubility and faster degradation .

Key Research Findings and Data Tables

Table 2: Heteroatom Comparison (Benzothiazine vs. Benzoxazine)

Biological Activity

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its unique benzothiazine scaffold, which is known for its ability to interact with various biological targets. The fluorine substitution at the 6-position enhances its lipophilicity and can influence its binding affinity to receptors and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has shown promising results in cancer research. Studies suggest that it can inhibit mitochondrial respiratory complex II (CII), leading to selective cytotoxicity in cancer cells while sparing normal cells. This selectivity is particularly relevant in treating cancers such as triple-negative breast cancer (TNBC) and prostate cancer . The inhibition of CII activates autophagy and apoptosis pathways in tumor cells, making it a potential candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of mitochondrial CII, which plays a crucial role in the electron transport chain. This inhibition results in reduced ATP production and increased reactive oxygen species (ROS) levels in cancer cells .

- Cell Cycle Disruption : By modulating key signaling pathways involved in cell proliferation and survival, the compound may induce cell cycle arrest and promote apoptosis in malignant cells .

- Receptor Interaction : The presence of the fluorophenyl group enhances binding affinity to various receptors involved in cellular signaling processes, potentially influencing several biochemical pathways relevant to disease states.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in vitro:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | MDA-MB-468 (TNBC) | 11.88 | Significant reduction in cell viability |

| Study B | 22Rv1 (Prostate Cancer) | 89 | Selective cytotoxicity observed |

| Study C | Normal Fibroblasts | >1000 | Minimal toxicity towards healthy cells |

These findings indicate a promising therapeutic index for the compound against specific cancer types while maintaining safety profiles for non-cancerous cells.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine?

- Methodological Answer : The compound is typically synthesized via cyclization of 2-haloacetamidophenyl sulfides. For example, alkyl 2-haloacetamidophenyl sulfides undergo cyclization in the presence of a base (e.g., potassium hydroxide) in ethanol/water, followed by acidification to yield the benzothiazine core . Another approach involves hydrolysis of ester precursors (e.g., ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate) under basic conditions to generate carboxylic acid derivatives, which can be fluorinated at specific positions .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, angles, and ring conformation. For instance, the thiomorpholine ring in related benzothiazines adopts a twist-boat or half-chair conformation, with puckering parameters (Q, Θ, φ) calculated using Cremer-Pople analysis . NMR spectroscopy (¹H/¹³C) is used to confirm substituent positions and hydrogen bonding patterns. For fluorinated analogs, ¹⁹F NMR helps verify fluorine incorporation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound under green chemistry conditions?

- Methodological Answer : Lewis acid-catalyzed ring-opening and Cu(I)-mediated cyclization offer sustainable pathways. For example, aziridine intermediates can react with fluorophenols in the presence of catalytic Cu(I) to form the benzothiazine core with reduced waste . Solvent-free mechanochemical synthesis or microwave-assisted reactions may further enhance atom economy and reaction efficiency.

Q. What strategies resolve contradictions in reported biological activities of benzothiazine derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., sulfone vs. sulfide derivatives) or assay variability . To address this:

- Perform dose-response studies across multiple cell lines or bacterial strains.

- Use molecular docking to compare binding affinities with target proteins (e.g., bacterial gyrase or cancer-related kinases) .

- Validate activity via in vivo models to account for pharmacokinetic differences .

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated benzothiazines?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at positions 6 or 7 to modulate electronic effects.

- Bioisosteric replacement : Replace the sulfur atom with oxygen (benzoxazine) or modify the dihydro ring to a fully aromatic system .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

Key Considerations for Researchers

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Crystallography Limitations : Hydrate/solvate formation (common in benzothiazines) may alter crystal packing, requiring careful refinement of X-ray data .

- Fluorine Effects : The electronegativity of fluorine can enhance metabolic stability but may reduce solubility; balance via co-crystallization with cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.